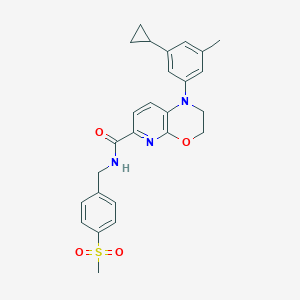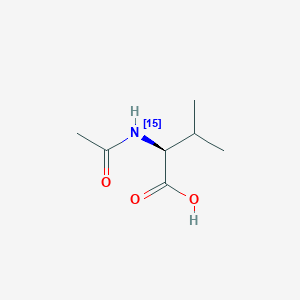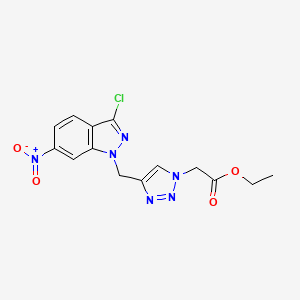
ROR|At modulator 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ROR|At modulator 4 is a compound known for its ability to modulate the activity of the retinoic acid receptor-related orphan receptor gamma-t (RORγt). This receptor is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound has been studied for its potential therapeutic applications in treating autoimmune diseases and cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ROR|At modulator 4 involves multiple steps, including the formation of heterocyclic compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
ROR|At modulator 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .
科学研究应用
ROR|At modulator 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of nuclear receptors and their role in gene expression.
Biology: Investigated for its effects on T helper 17 cell differentiation and interleukin 17 production.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and cancer.
Industry: Utilized in the development of new drugs targeting nuclear receptors.
作用机制
ROR|At modulator 4 exerts its effects by binding to the retinoic acid receptor-related orphan receptor gamma-t. This binding alters the conformation of the receptor, enabling it to recruit coactivator molecules and activate gene transcription. The compound can act as either an agonist or an inverse agonist, depending on its specific structure and binding mode .
相似化合物的比较
Similar Compounds
Similar compounds to ROR|At modulator 4 include other modulators of the retinoic acid receptor-related orphan receptor gamma-t, such as:
Hexafluoro-isopropanol derivatives: Known for their inverse agonist activity.
Sulfonamide derivatives: Can act as either agonists or inverse agonists.
Carboxylic acid derivatives: Typically function as inverse agonists.
Uniqueness
This compound is unique due to its specific structure, which allows it to modulate the activity of the retinoic acid receptor-related orphan receptor gamma-t with high specificity and potency. Its ability to act as both an agonist and an inverse agonist makes it a versatile tool for studying the receptor’s function and developing new therapeutic agents .
属性
分子式 |
C26H27N3O4S |
|---|---|
分子量 |
477.6 g/mol |
IUPAC 名称 |
1-(3-cyclopropyl-5-methylphenyl)-N-[(4-methylsulfonylphenyl)methyl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-6-carboxamide |
InChI |
InChI=1S/C26H27N3O4S/c1-17-13-20(19-5-6-19)15-21(14-17)29-11-12-33-26-24(29)10-9-23(28-26)25(30)27-16-18-3-7-22(8-4-18)34(2,31)32/h3-4,7-10,13-15,19H,5-6,11-12,16H2,1-2H3,(H,27,30) |
InChI 键 |
OOUKMINLJXAGGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)N2CCOC3=C2C=CC(=N3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)C)C5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)




![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)





![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)

